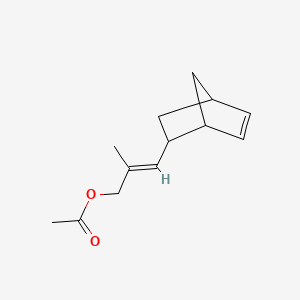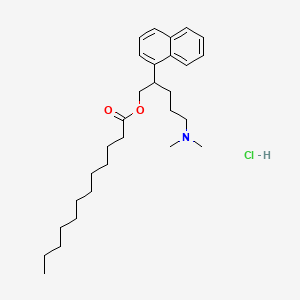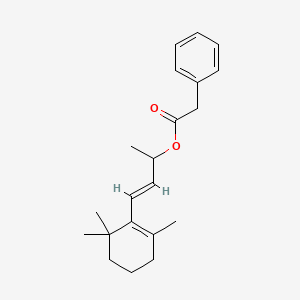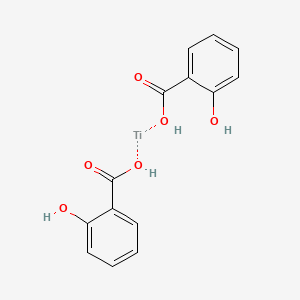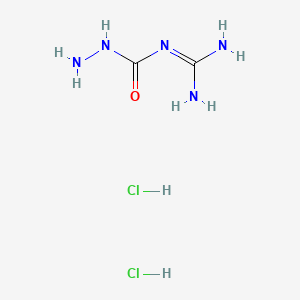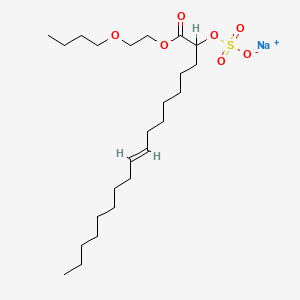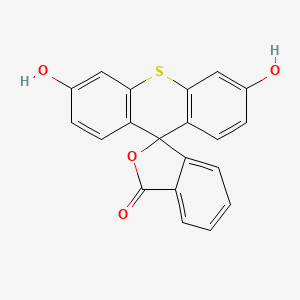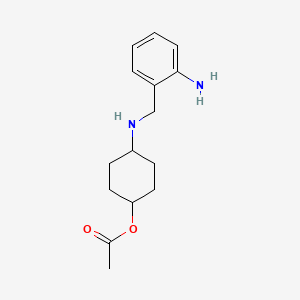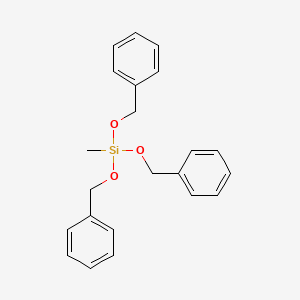
Methyltris(phenylmethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris(phenylmethoxy)silane is an organosilicon compound with the molecular formula C22H24O3Si. It is a silane coupling agent that contains both organic functional and alkoxy groups in one molecule. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltris(phenylmethoxy)silane can be synthesized through the reaction of methyltrimethoxysilane with phenylmethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the removal of methanol as a byproduct. The process involves the following steps:
- Methyltrimethoxysilane and phenylmethanol are mixed in a reaction vessel.
- A catalyst, such as p-toluenesulfonic acid, is added to the mixture.
- The reaction mixture is heated under reflux, and methanol is continuously removed.
- The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and maximize the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltris(phenylmethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Requires specific reagents depending on the desired functional group to be introduced.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyltris(phenylmethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of advanced materials and coatings.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Applied in the production of high-performance composites, sealants, and adhesives.
Wirkmechanismus
The mechanism of action of methyltris(phenylmethoxy)silane involves the formation of strong covalent bonds between the silane and the substrate. The alkoxy groups undergo hydrolysis to form silanols, which then condense with hydroxyl groups on the substrate surface. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- 3-Chloropropyltrimethoxysilane
Uniqueness
Methyltris(phenylmethoxy)silane is unique due to its combination of phenyl and methoxy groups, which provide both hydrophobic and reactive properties. This makes it particularly effective in applications requiring strong adhesion and chemical resistance.
Eigenschaften
CAS-Nummer |
61214-13-9 |
|---|---|
Molekularformel |
C22H24O3Si |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
methyl-tris(phenylmethoxy)silane |
InChI |
InChI=1S/C22H24O3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3 |
InChI-Schlüssel |
GEIHDEVWPDTQIM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


